molecular formula C21H17NOS2 B304688 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

カタログ番号 B304688
分子量: 363.5 g/mol
InChIキー: PSPPFAHPWJTIJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine, also known as CBT-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CBT-1 belongs to the class of benzothiazepine derivatives and has been shown to possess anxiolytic and antidepressant properties.

作用機序

The exact mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and mood. By enhancing the activity of the GABA-A receptor, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine may reduce anxiety and improve mood.
Biochemical and Physiological Effects:
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a number of biochemical and physiological effects. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons.

実験室実験の利点と制限

One advantage of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its specificity for the GABA-A receptor, which may reduce the risk of off-target effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its low solubility, which may impact its ability to penetrate the blood-brain barrier and reach its target site in the brain.

将来の方向性

There are several potential future directions for research on 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. One area of interest is the development of more potent and selective analogs of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine and its effects on neuroplasticity. Finally, clinical trials are needed to determine the safety and efficacy of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine in humans for the treatment of anxiety and depression.
Conclusion:
In conclusion, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of anxiety and depression. Its specificity for the GABA-A receptor and favorable pharmacokinetic profile make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

合成法

The synthesis of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine involves the condensation of 2-thienylacetic acid with 2-amino-4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization using phosphorus oxychloride. The final product is obtained through a series of purification steps involving recrystallization and chromatography.

科学的研究の応用

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

特性

製品名

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

分子式

C21H17NOS2

分子量

363.5 g/mol

IUPAC名

2-methyl-7-thiophen-2-yl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

InChI

InChI=1S/C21H17NOS2/c1-13-8-9-17-14(11-13)20-15(12-23-17)21(19-7-4-10-24-19)25-18-6-3-2-5-16(18)22-20/h2-11,15,21H,12H2,1H3

InChIキー

PSPPFAHPWJTIJI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5

正規SMILES

CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。